molecular formula C12H8BrN5S2 B1239723 4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

Cat. No.: B1239723
M. Wt: 366.3 g/mol
InChI Key: HRMQHUGYYPXLRI-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-bromo-2-thiophenyl)methylideneamino]-3-(2-pyridinyl)-1H-1,2,4-triazole-5-thione is a member of triazoles.

Scientific Research Applications

Anticonvulsant and Antimicrobial Activities

  • Schiff base 1,2,4-Triazole derivatives, including compounds similar to the one , have demonstrated significant anticonvulsant and antibacterial activities. This includes effectiveness against bacteria like Escherichia coli (Praveen et al., 2017).

Structural and Molecular Studies

  • The molecular and supramolecular structures of 1,2,4-triazole derivatives have been extensively studied. Research involving similar compounds has focused on their synthesis and structural assessment, providing insights into their chemical properties (Castiñeiras et al., 2018).

Antimicrobial Properties

  • 1,2,4-Triazole derivatives, similar to the compound , have been synthesized and evaluated for their antimicrobial activities against various microorganisms, including fungi and bacteria (Khalil, 2006).

Thiol-Thione Tautomerism and Antileishmanial Activity

  • The thiol-thione tautomerism of 1,2,4-triazole derivatives has been investigated. These compounds have been evaluated for their potential antiparasitic effects, specifically antileishmanial activity (Süleymanoğlu et al., 2017).

Acid-Base Properties in Solvent Mixtures

  • The acid-base properties of 1,2,4-triazole derivatives in different solvent mixtures have been studied. This research is crucial in understanding the chemical behavior of these compounds in various environments (Azimi et al., 2008).

Antioxidant and Antiradical Activities

  • Some 1,2,4-triazole derivatives have shown promising antioxidant and antiradical activities, indicating their potential use in combating oxidative stress-related conditions (Bekircan et al., 2008).

Properties

Molecular Formula

C12H8BrN5S2

Molecular Weight

366.3 g/mol

IUPAC Name

4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H8BrN5S2/c13-10-5-4-8(20-10)7-15-18-11(16-17-12(18)19)9-3-1-2-6-14-9/h1-7H,(H,17,19)/b15-7+

InChI Key

HRMQHUGYYPXLRI-VIZOYTHASA-N

Isomeric SMILES

C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(S3)Br

SMILES

C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=CC=C(S3)Br

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=CC=C(S3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione
Reactant of Route 2
Reactant of Route 2
4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione
Reactant of Route 3
Reactant of Route 3
4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione
Reactant of Route 4
Reactant of Route 4
4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione
Reactant of Route 5
4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione
Reactant of Route 6
4-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

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